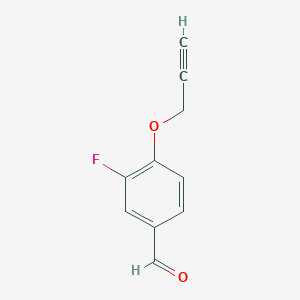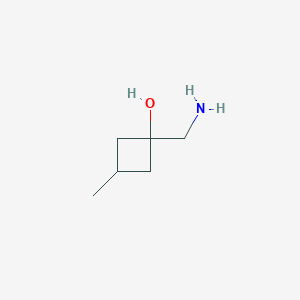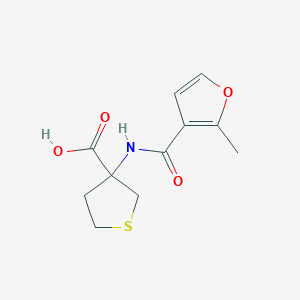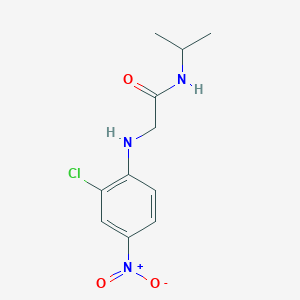
5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H17BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring and a 4-methylcyclohexyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring.
Amidation: The formation of the amide bond by reacting the bromochlorobenzene derivative with 4-methylcyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-cyclohexylbenzamide
- 5-Bromo-2-chloro-N-methylbenzamide
- 5-Bromo-2-chloro-N-isopropylbenzamide
Uniqueness
5-Bromo-2-chloro-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C14H17BrClNO |
|---|---|
Molecular Weight |
330.65 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(4-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17BrClNO/c1-9-2-5-11(6-3-9)17-14(18)12-8-10(15)4-7-13(12)16/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18) |
InChI Key |
YMBHLZHHXUZBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)






